1-Phenylethanesulfonyl chloride
Overview
Description
1-Phenylethanesulfonyl chloride is an organic compound with the molecular formula C8H9ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a phenyl group attached to an ethanesulfonyl chloride moiety. This compound is widely used in organic synthesis due to its reactivity and versatility.
Preparation Methods
1-Phenylethanesulfonyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of phenylethanesulfonic acid with thionyl chloride. The reaction typically occurs under reflux conditions, producing this compound and releasing sulfur dioxide and hydrogen chloride as by-products . Industrial production methods often utilize similar processes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
1-Phenylethanesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Oxidation and Reduction: While less common, it can participate in oxidation-reduction reactions under specific conditions.
Hydrolysis: In the presence of water, it hydrolyzes to form phenylethanesulfonic acid and hydrochloric acid.
Common reagents used in these reactions include thionyl chloride, phosphorus pentachloride, and various nucleophiles. The major products formed depend on the specific nucleophile involved in the reaction.
Scientific Research Applications
1-Phenylethanesulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Phenylethanesulfonyl chloride exerts its effects involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of various sulfonyl derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
1-Phenylethanesulfonyl chloride can be compared with other sulfonyl chlorides, such as methanesulfonyl chloride and benzenesulfonyl chloride:
Methanesulfonyl Chloride: This compound is simpler, with a methyl group instead of a phenyl group.
Benzenesulfonyl Chloride: Similar to this compound but lacks the ethane linkage.
These comparisons highlight the unique structural features of this compound, which influence its reactivity and applications.
Properties
IUPAC Name |
1-phenylethanesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-7(12(9,10)11)8-5-3-2-4-6-8/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONVWLTTWDJSHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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